

3,4-Furandimethanol NMR spectra and characterization

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Compound Focus: 3,4-Furandimethanol

CAS No.: 14496-24-3

Cat. No.: S773982

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Molecular Characterization of 3,4-Furandimethanol

The table below summarizes the key identifiers and physicochemical properties for **3,4-Furandimethanol** (CAS 14496-24-3).

Property	Value
CAS Number	14496-24-3 [1] [2]
IUPAC Name	[4-(hydroxymethyl)furan-3-yl]methanol [2]
Molecular Formula	C ₆ H ₈ O ₃ [1] [2]
Molecular Weight	128.13 g/mol [1] [2]
Other Synonyms	3,4-Bis(hydroxymethyl)furan; Furan-3,4-diyldimethanol [2]
Boiling Point	137.4 °C at 760 mmHg [2]
Flash Point	36.9 °C [2]
Density	1.283 g/cm ³ [2]

Property	Value
Exact Mass	128.04700 [2]
Canonical SMILES	<chem>C1=C(C(=CO1)CO)CO</chem> [2]

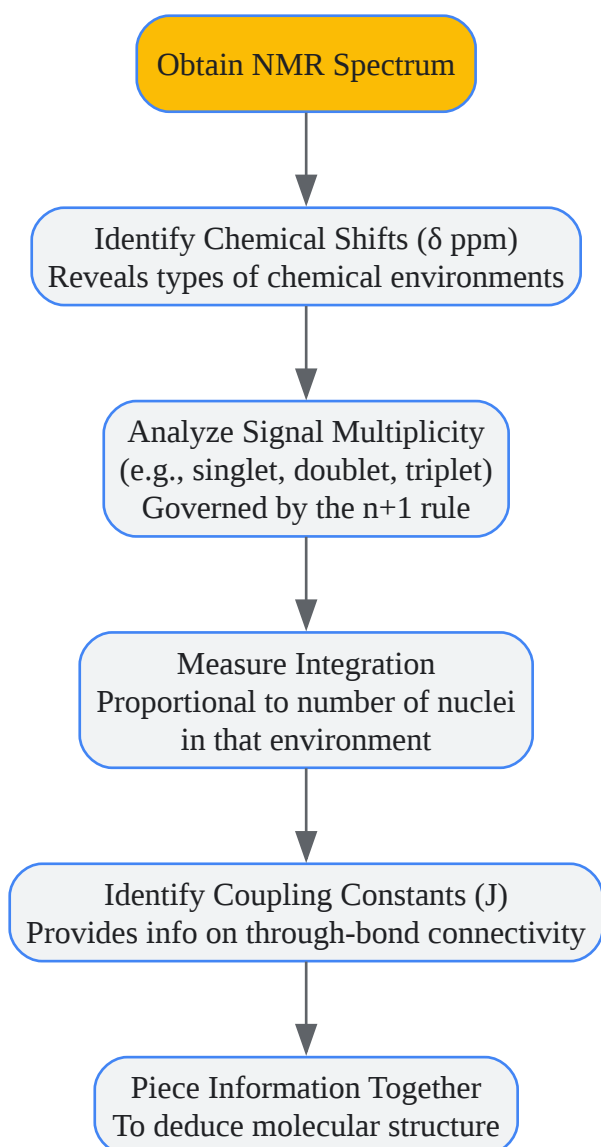
NMR Spectroscopy and Data Gaps

A key piece of characterization for any organic compound is its Nuclear Magnetic Resonance (NMR) spectrum, which provides information about the carbon and hydrogen environments within the molecule [3].

- **Available Data:** One search result lists a **¹³C NMR spectrum** for the compound [1]. However, the data is presented as a mass spectrometry output, not as an interpretable NMR spectrum with chemical shifts.
- **Missing Data:** The search results do not provide a full **¹H NMR** spectrum, which is crucial for identifying the environments of the hydrogen atoms. The available information also lacks details on coupling constants, signal multiplicity, and integration.

A Guide to Interpreting NMR Spectra

To help you analyze the NMR data once you acquire it, here is a brief overview of key principles for interpreting a spectrum [3]:



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Figure: A workflow for the systematic interpretation of an NMR spectrum.

- **Chemical Shift (δ):** This value indicates the electronic environment of a nucleus. Different functional groups (e.g., $-\text{CH}_3$, $-\text{CH}_2-$, aromatic protons) resonate at characteristic chemical shift ranges [3].
- **Multiplicity and Coupling:** The splitting of a signal (e.g., a doublet, triplet) is caused by scalar coupling to neighboring magnetic nuclei. The **n+1 rule** states that a proton coupled to 'n' equivalent protons will have its signal split into 'n+1' peaks [3].
- **Signal Area:** The area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This is crucial for ^1H NMR [3].

Recommended Path for Researchers

Given the gaps in the available data, I suggest the following steps to complete the characterization:

- **Consult Specialized Databases:** Use institutional access to comprehensive spectral databases such as **SciFinder** or **Reaxys**, which are more likely to contain full NMR spectral data.
- **Experimental Measurement:** If database access is limited, consider synthesizing the compound and running your own **¹H** and **¹³C NMR** experiments. The provided SMILES string can be used to predict approximate chemical shifts with computational chemistry software.
- **Leverage Available Data:** Use the known molecular structure and physicochemical properties from the table above as a foundation for your experimental design and safety assessments.

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References

1. furan-3,4-diyl dimethanol(14496-24-3) ¹³C NMR spectrum [chemicalbook.com]
2. CAS 14496-24-3 3,4-Bis(hydroxymethyl)furan [alfa-chemistry.com]
3. Spectroscopy Principles, Interpreting an NMR and... NMR Spectrum [technologynetworks.com]

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